4-Nitrobenzyl O-acetyl-L-serinate hydrochloride

Vue d'ensemble

Description

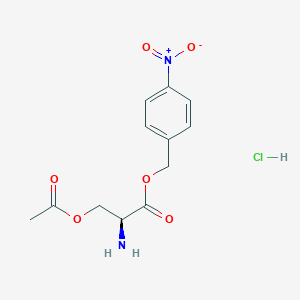

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a chemical compound with the molecular formula C12H15ClN2O6. It is a derivative of L-serine, an amino acid, and features a nitrobenzyl group and an acetyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride typically involves the following steps:

Protection of L-serine: The hydroxyl group of L-serine is protected using an acetyl group. This is achieved by reacting L-serine with acetic anhydride in the presence of a base such as pyridine.

Formation of 4-nitrobenzyl ester: The protected L-serine is then reacted with 4-nitrobenzyl chloride in the presence of a base like triethylamine to form the 4-nitrobenzyl ester.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection and esterification: Large quantities of L-serine are protected and esterified using automated reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality control: The final product undergoes rigorous quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-serine and 4-nitrobenzyl alcohol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.

Major Products Formed

Hydrolysis: L-serine, 4-nitrobenzyl alcohol.

Reduction: 4-aminobenzyl O-acetyl-L-serinate hydrochloride.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₅ClN₂O₆

- Molecular Weight : 318.72 g/mol

- Purity : >97%

Medicinal Chemistry Applications

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity against various targets.

- Antiviral Activity : Research has indicated that compounds similar to 4-Nitrobenzyl O-acetyl-L-serinate can be used to identify anti-HIV therapeutic compounds through the incorporation of carboxyl ester or phosphonate ester groups. This approach demonstrates the compound's utility in developing antiviral agents .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, particularly in the formation of conformationally constrained dipeptide mimetics.

- Synthesis of Dipeptide Mimics : The condensation reactions involving N-Boc-L-serine derivatives have been utilized to synthesize oxazolidinones and other peptidomimetics. For instance, the cyclization of dipeptides containing serine residues can lead to stable oxazolidine derivatives, which are important in drug design .

Case Study: Dipeptide Mimetic Synthesis

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Condensation of N-Boc-L-serine with L-leucine methyl ester | 83% |

| 2 | Cyclization to form oxazolidine derivative | 64% |

This table summarizes a successful synthesis pathway demonstrating the efficiency of using this compound in creating complex peptide structures.

Chemical Biology Applications

The compound has shown promise in chemical biology, particularly in exploring the roles of amino acids and their derivatives.

- Selenocysteine Derivatives : The synthesis of β-seleno-α-amino acids has been linked to the study of selenocysteine derivatives, which play crucial roles in enzyme activity and redox biology. The incorporation of such derivatives can provide insights into biochemical pathways and potential therapeutic targets .

Analytical Chemistry

In analytical chemistry, this compound can be utilized for various analytical techniques due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride involves its interaction with biological molecules. The nitrobenzyl group can undergo photolysis, releasing the active L-serine moiety. This property is exploited in controlled drug release systems where the compound is activated by light.

Comparaison Avec Des Composés Similaires

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can be compared with other similar compounds such as:

4-Nitrobenzyl O-acetyl-L-alaninate hydrochloride: Similar structure but with alanine instead of serine.

4-Nitrobenzyl O-acetyl-L-threoninate hydrochloride: Similar structure but with threonine instead of serine.

The uniqueness of this compound lies in its specific interaction with biological molecules and its potential use in photolysis-based applications.

Activité Biologique

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Structure : The compound features a nitrobenzyl group and an acetylated L-serine moiety, which contribute to its biological activity.

- Molecular Formula : C₁₁H₁₃ClN₂O₄S

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activities of this compound can be attributed to its interactions with various biological macromolecules. The nitro group is known to participate in redox reactions, leading to the generation of reactive intermediates that can interact with DNA and proteins, potentially causing cellular damage and apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds containing nitro groups often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through the activation of intrinsic pathways .

Table 1: Anticancer Activity of Nitro Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Nitrobenzyl O-acetyl-L-serinate | Non-Small Cell Lung | 15 | Induction of apoptosis |

| Nitroimidazole derivatives | Various | 10-20 | DNA interaction and damage |

| Metronidazole | Bacterial infections | 5 | Reduction to toxic intermediates |

Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, resulting in reactive species that bind to microbial DNA, leading to cell death .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4-Nitrobenzyl O-acetyl-L-serinate | Staphylococcus aureus | 20 | DNA binding and damage |

| Chloramphenicol | Various | 15 | Inhibition of protein synthesis |

| Metronidazole | Giardia lamblia | 5 | Reduction to toxic intermediates |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Nitro fatty acids have been shown to modulate signaling pathways involved in inflammation .

Case Studies

- Case Study on Anticancer Effects : A study involving the administration of this compound demonstrated a significant reduction in tumor size in xenograft models of non-small cell lung cancer when combined with conventional chemotherapeutics .

- Antimicrobial Testing : In vitro tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZHJUOZKFPKHA-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.